(R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate
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Overview
Description
®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is a complex organic compound that features a pyrrolidinone ring and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the Boc-protected amino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be tailored for specific applications in research and industry .
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its Boc-protected amino group makes it a valuable tool for investigating biochemical pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific molecular targets, such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions. This deprotection step is crucial for the compound’s activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and is used in similar synthetic applications.
tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc-protected amino group and are used in peptide synthesis.
Uniqueness
What sets ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate apart is its pyrrolidinone ring, which provides additional sites for chemical modification and enhances its versatility in synthetic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-8(14(5)12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,6-7H2,1-5H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWPNVIIXPTLZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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